molecular formula C9H13NO3 B562941 4-(2-Aminoethoxy)-3-methoxyphenol-d3 CAS No. 1189958-49-3

4-(2-Aminoethoxy)-3-methoxyphenol-d3

Cat. No.: B562941
CAS No.: 1189958-49-3
M. Wt: 186.225
InChI Key: ZJWDKSXPRPBBIJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a deuterated derivative of 4-(2-Aminoethoxy)-3-methoxyphenol, a compound known for its applications in various scientific fields. The deuterium labeling is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.

    Aminoethoxy Substitution: The aldehyde group is first converted to an aminoethoxy group through a series of reactions involving the formation of an intermediate Schiff base, followed by reduction.

    Deuterium Labeling:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of deuterated solvents and catalysts is optimized to minimize costs and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-3-methoxyphenol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Aminoethoxy)-3-methoxyphenol-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and reaction studies. This makes it particularly valuable in research applications where isotopic differentiation is crucial .

Properties

IUPAC Name

4-(2-aminoethoxy)-3-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWDKSXPRPBBIJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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